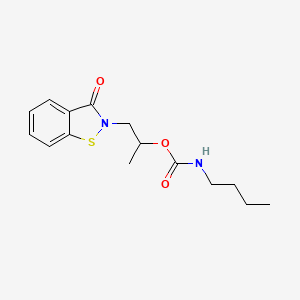![molecular formula C13H11F3N2O2 B12567385 Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- CAS No. 467218-71-9](/img/structure/B12567385.png)
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- is a complex organic compound with a molecular formula of C13H10F4N2O2 . This compound is characterized by the presence of a benzamide core, a propynyl group, and a trifluoroacetyl-substituted amino group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves several steps. One common method includes the reaction of 3-fluoro-N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-benzamide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- can be compared with other similar compounds, such as:
N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide: This compound is a selective cyclooxygenase-1 (COX-1) inhibitor.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-.
Propiedades
Número CAS |
467218-71-9 |
|---|---|
Fórmula molecular |
C13H11F3N2O2 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
N-prop-2-ynyl-4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-7-17-11(19)10-5-3-9(4-6-10)8-18-12(20)13(14,15)16/h1,3-6H,7-8H2,(H,17,19)(H,18,20) |
Clave InChI |
LAJPOSFHLFBSHE-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


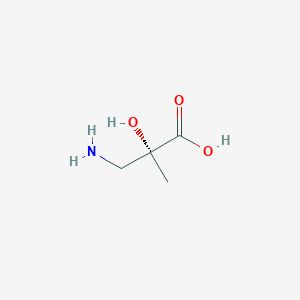
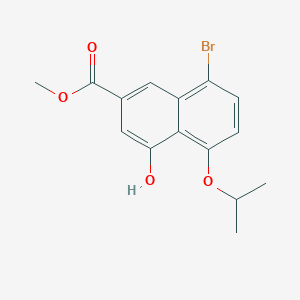

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
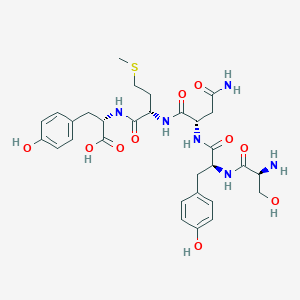
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
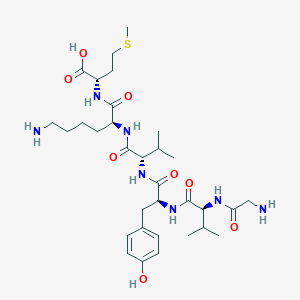

![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
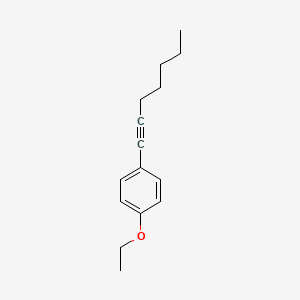
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
